Cas no 2198-51-8 (Phenol,4-[bis(2-hydroxyethyl)amino]-)
2198-51-8 structure
Product Name:Phenol,4-[bis(2-hydroxyethyl)amino]-
CAS No:2198-51-8
MF:C10H15NO3
MW:197.231003046036
CID:256632
PubChem ID:349136
Update Time:2025-04-19
Phenol,4-[bis(2-hydroxyethyl)amino]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-[bis(2-hydroxyethyl)amino]-
- 4-[bis(2-hydroxyethyl)amino]phenol
- 2,2'-(p-Hydroxyphenylamino) diethanol
- 2,2'-(p-Hydroxyphenylimino)diethanol
- 4-[Bis-(2-hydroxy-aethyl)-amino]-phenol
- 4-[bis-(2-hydroxy-ethyl)-amino]-phenol
- AC1L8APJ
- Ethanol,2'-(p-hydroxyanilino)bis-
- Ethanol,2'-[(p-hydroxyphenyl)imino]di-
- NSC408710
- p-< N,N-bis(2-hydroxyethyl)amino> phenol
- p-N,N-bis(2-hydroxyethyl)aminophenol
- p-N,N-Di(2-hydroxyaethyl)aminophenol
- SureCN3675298
- DTXSID20325121
- Phenol, 4-[bis(2-hydroxyethyl)amino]-
- 2198-51-8
- SCHEMBL3675298
- Ethanol, 2,2'-(p-hydroxyphenyl-imino)di-
- NSC-408710
-
- Inchi: 1S/C10H15NO3/c12-7-5-11(6-8-13)9-1-3-10(14)4-2-9/h1-4,12-14H,5-8H2
- InChI Key: DBXKIYHVQNCBRQ-UHFFFAOYSA-N
- SMILES: OCCN(C1C=CC(=CC=1)O)CCO
Computed Properties
- Exact Mass: 197.10525
- Monoisotopic Mass: 197.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 63.9Ų
Experimental Properties
- Density: 1.281
- Boiling Point: 433.5°C at 760 mmHg
- Flash Point: 263.4°C
- Refractive Index: 1.63
- PSA: 63.93
- LogP: 0.18320
Phenol,4-[bis(2-hydroxyethyl)amino]- Related Literature
-
1. In vitro fluorine-19 nuclear magnetic resonance study of the liberation of antitumor nitrogen mustard from prodrugsFrédéric Schmidt,Claude Monneret J. Chem. Soc. Perkin Trans. 1 2002 1302
2198-51-8 (Phenol,4-[bis(2-hydroxyethyl)amino]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk